2-{[4-(Diethylamino)benzyl]amino}ethanol

Cardiovascular pharmacology Structure-activity relationship Blood pressure lowering

Researchers often face supply inconsistency with specialized amino alcohol scaffolds. This compound provides a reliable, high-purity 4-(diethylamino)benzyl-ethanolamine building block. Key advantages: - Enables anesthetic candidate development with therapeutic index values up to 7.28 in optimized analogs. - Serves as a nitrogen-bridged analog for hypotensive agents, retaining activity comparable to ether parents. - Provides electron-donating character essential for nonlinear optical chromophores and fluorescent sensors.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B262726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Diethylamino)benzyl]amino}ethanol
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CNCCO
InChIInChI=1S/C13H22N2O/c1-3-15(4-2)13-7-5-12(6-8-13)11-14-9-10-16/h5-8,14,16H,3-4,9-11H2,1-2H3
InChIKeyOXGMRGRBCGDCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[4-(Diethylamino)benzyl]amino}ethanol Procurement Guide


2-{[4-(Diethylamino)benzyl]amino}ethanol (C13H22N2O, MW: 222.33 g/mol) is an organic amino alcohol derivative characterized by a 4-(diethylamino)benzyl moiety linked to an ethanolamine functional group via a secondary amine bridge . The compound belongs to the class of substituted benzylaminoethanols and serves primarily as a versatile building block in organic synthesis, with its diethylamino group providing a basic site and electron-donating character while the ethanolamine tail offers a handle for further functionalization . Notably, structurally related 4-(diethylamino)benzyl-containing compounds have demonstrated quantifiable biological activity in local anesthesia models [1] and hypotensive pharmacology [2], establishing the broader scaffold's relevance in medicinal chemistry programs.

1
Versatile synthetic building block with 4-(diethylamino)benzyl electron-donating motif and ethanolamine functionalization handle.
2
Supports bioactive scaffold design for medicinal chemistry programs exploring nitrogen-bridged amino alcohol architectures.
Class-level inference from related 4-(diethylamino)benzyl scaffolds in reported models
3
Nonlinear optical material intermediate for constructing photorefractive chromophores and optical limiting compounds.
Two-photon absorption and optical limiting reported for structurally analogous Schiff bases

Why Generic Analogs Fail to Substitute


Generic substitution of 2-{[4-(Diethylamino)benzyl]amino}ethanol with simpler benzylaminoethanol analogs such as N-benzylethanolamine (CAS 104-63-2) fails in applications requiring enhanced electron density, lipophilicity, or nonlinear optical properties. The 4-(diethylamino) substituent fundamentally alters the electronic character of the aromatic ring through strong electron donation, increasing the basicity of the amine nitrogen and shifting the compound's spectroscopic and reactivity profile relative to unsubstituted or singly substituted analogs . Direct comparative data from structurally analogous systems demonstrate that replacing an ether oxygen with an N-CH3 group (producing a diamine analog) retains substantial activity in hypotensive models, but further structural modifications result in marked attenuation of potency [1]. Additionally, the 4-(diethylamino)benzylidene motif confers specific nonlinear optical behavior including two-photon absorption and optical limiting capacity that is absent in simpler benzyl derivatives, as established through open aperture Z-scan measurements on related Schiff base compounds .

Target scaffold
Generic analog may differ
4-(Diethylamino)benzyl substitution
Strong electron donation increases aromatic ring basicity and shifts reactivity profile
Unsubstituted benzyl (e.g., N-benzylethanolamine)
Lacks diethylamino electron-donating character; spectroscopic and reactivity profile may not transfer
Nitrogen-bridged amino alcohol core
Reported to retain pharmacological activity comparable to ether-linked parent in hypotensive model context
Ether-linked benzylic analogs
O-to-N replacement alters basicity and hydrogen-bonding capacity; structural modifications may attenuate reported activity
Push-pull electronic architecture
4-(Diethylamino) donor enables nonlinear optical behavior including two-photon absorption
Simple benzyl derivatives
Optical limiting and photorefractive performance may be absent without strong electron-donating substituent

2-{[4-(Diethylamino)benzyl]amino}ethanol: Differentiation Evidence


Hypotensive Activity of Diamine Analog in Feline Model

In a structure-activity study examining blood pressure lowering effects in cats, the diamine analog—derived by replacing the ether oxygen of the parent benzylic ether with an N-CH3 group—demonstrated potency that was 'not greatly superior to the diamine but substantially more active than the other compounds' in the series [1]. This indicates that the nitrogen-bridged scaffold (structurally analogous to 2-{[4-(Diethylamino)benzyl]amino}ethanol) maintains the pharmacologically relevant activity profile while offering distinct physicochemical advantages including enhanced basicity and hydrogen-bonding capacity relative to ether-linked counterparts.

Hypotensive activity retention
Class-level inference
Diamine analog retains activity comparable to most potent parent compound at 1 mg/kg dose in feline model
Reported model-response context: nitrogen-bridged scaffold may preserve pharmacological activity when replacing ether linkages
Cardiovascular model study; requires independent validation
Cardiovascular pharmacology Structure-activity relationship Blood pressure lowering

Local Anesthetic Activity in Rabbit Corneal Assay

Five newly synthesized 4-diethylaminobenzyl-phenylalkyl-amine compounds were evaluated for local anesthetic action using rabbit cornea testing and acute toxicity (LD50) determination in guinea pigs [1]. The 4-diethylaminobenzyl structural motif—identical to the aromatic substituent in 2-{[4-(Diethylamino)benzyl]amino}ethanol—confers measurable anesthetic activity with duration ranging from 12 to 55 minutes across the series, accompanied by LD50 values from 0.07 mg/g to 0.14 mg/g [1]. Among the five compounds tested, compound (I) (R=H, R'=H) exhibited the longest anesthesia duration (55 min) with LD50 of 0.10 mg/g; compound (II) (R=CH3, R'=H) showed 52 min duration with improved safety profile (LD50=0.14 mg/g), yielding a therapeutic index (TI) of 7.28 versus 5.5 for the unsubstituted analog.

Corneal anesthesia model
Class-level inference
Anesthesia duration: 12–55 min; reported therapeutic index: up to 7.28 (Compound II)
Reported endpoint-response context for 4-diethylaminobenzyl scaffold in rabbit cornea assay
LD50 range: 0.07–0.14 mg/g in guinea pig; structural tuning may modulate index
Local anesthesia Toxicity profiling Therapeutic index

Two-Photon Absorption and Optical Limiting

A novel Schiff base containing the 4-(diethylamino)benzylidene moiety—4-fluoro-N-[4-(diethylamino)benzylidene]aniline (FDEABA)—was synthesized and characterized for nonlinear optical properties . Open aperture Z-scan measurements conducted at 532 nm using 5 ns laser pulses revealed strong nonlinear optical absorption leading to optical limiting behavior suitable for protecting eyes and sensitive optical detectors from harmful laser radiation . The compound crystallized in the monoclinic non-centrosymmetric space group P21, a prerequisite for second-order nonlinear optical effects, with a melting point of 51 °C . The 4-(diethylamino) electron-donating group is critical for establishing the push-pull electronic character that enables these nonlinear optical responses.

Nonlinear optical absorption
Class-level inference
Open aperture Z-scan at 532 nm: strong optical limiting with 5 ns pulses; P21 space group; mp 51 °C
Supports nonlinear optical material design using 4-(diethylamino)benzylidene chromophores
Single crystal confirmed; thermal stability by TGA/DTA
Nonlinear optics Optical limiting Two-photon absorption Laser protection

Quantum Yield Modulation in Fluorescent Sensors

Bisquinoline-based fluorescent sensors incorporating a 2-aminoethanol backbone were investigated for metal ion sensing applications [1]. The presence of benzyl groups caused intermolecular fluorescence quenching, resulting in a significant decrease in fluorescence quantum yield from 11% for the isopropyl-substituted derivative (4a) to 0.3% for the benzyl-containing derivative (4c) and to <0.1% for the benzyloxybenzyl derivative (4e) [1]. This quantifies how the specific substituent on the aminoethanol scaffold dramatically modulates photophysical properties, enabling tailored sensor design.

Fluorescence quenching
Class-level inference
Benzyl substitution: quantum yield 0.3% vs isopropyl 11% (36.7× reduction)
Enables controlled quenching sensor design via substituent selection on aminoethanol backbone
Intermolecular quenching mechanism; bisquinoline sensor platform
Fluorescent sensors Metal ion detection Quantum yield Chemosensing

Local Anesthetic Potency vs. Lignocaine

Six diethylaminoacetyl derivatives of substituted benzylamines with general formula (III) were evaluated for local anesthetic activity [1]. The study found that these diethylaminoacetyl derivatives were more potent than lignocaine (lidocaine) as local anesthetics [1]. However, all compounds except III (R=NH2, R'=H, and R=O(CH2)2Ph) caused erythema or necrosis of guinea pig skin upon intradermal injection, highlighting the tissue irritation liability that accompanies enhanced potency in this series [1].

Potency vs. lignocaine
Cross-study comparable
Six diethylaminoacetyl benzylamine derivatives exceed lignocaine potency; five of six cause tissue irritation upon intradermal injection
Reported comparator assay-response context: diethylamino-benzylamine scaffold shows intrinsic anesthetic activity
Tissue irritation liability observed; structural modification may mitigate
Local anesthetics Potency comparison Structure-activity relationship

Photorefractive Polymer Efficiency

Novel organic photorefractive polymers based on nonlinear chromophores containing the 4-(diethylamino)benzylidene moiety were reported as 'highly efficient' [1]. Two specific chromophores—4-[(4-(diethylamino)-2-hydroxybenzylideneamino]benzonitrile (Dc) and 4-[4-(diethylamino)benzylideneamino]benzonitrile (Ds)—were synthesized and incorporated into polymer matrices, demonstrating photorefractive performance suitable for holographic data storage and optical processing applications [1]. The 4-(diethylamino) group serves as the electron-donating component in the donor-acceptor architecture essential for photorefractive effect generation.

Photorefractive chromophore
Class-level inference
4-(Diethylamino)benzylidene chromophores (Dc, Ds): reported highly efficient photorefractive polymer performance
Supports optoelectronic material research using 4-(diethylamino) donor-acceptor architecture
Benzonitrile Schiff base chromophores; holographic data storage context
Photorefractive polymers Nonlinear chromophores Optoelectronics

2-{[4-(Diethylamino)benzyl]amino}ethanol: Application Scenarios


Local Anesthetics with Improved Therapeutic Index

Procure this compound as a scaffold for developing local anesthetic candidates with quantifiable therapeutic index improvements. Evidence from 4-diethylaminobenzyl-phenylalkylamines demonstrates that structural modifications can tune both anesthesia duration (12-55 min range) and LD50 (0.07-0.14 mg/g), achieving therapeutic index values up to 7.28 for optimized analogs [1]. The ethanolamine tail provides a versatile handle for further derivatization to address the tissue irritation liability observed in diethylaminoacetyl derivatives while preserving potency that exceeds lignocaine [2].

Hypotensive Agent Scaffold Exploration

Utilize this compound as a nitrogen-bridged analog in cardiovascular drug discovery programs targeting blood pressure regulation. Comparative data from feline models demonstrate that replacing an ether oxygen with an N-CH3 (or N-ethanol) bridge retains pharmacological activity comparable to the most potent benzylic ether parent compound at 1 mg/kg dosing, while offering differentiated physicochemical properties including enhanced basicity and hydrogen-bonding capacity [1].

Optical Limiting and Photorefractive Materials

Deploy this compound as a synthetic intermediate for constructing nonlinear optical chromophores and photorefractive polymers. The 4-(diethylamino)benzyl moiety provides the essential electron-donating character required for two-photon absorption and optical limiting behavior, as demonstrated by open aperture Z-scan measurements at 532 nm on structurally analogous Schiff bases [1]. Chromophores incorporating this donor group enable 'highly efficient' photorefractive polymer performance suitable for holographic data storage and laser protection devices [2].

Quenching-Based Fluorescent Chemosensors

Select this compound for constructing fluorescent sensors where controlled quenching behavior is desired. Quantitative fluorescence quantum yield data from aminoethanol-based bisquinoline sensors demonstrate that benzyl substitution reduces quantum yield from 11% to 0.3% relative to isopropyl analogs, while the 4-diethylamino group on the aromatic ring provides additional electronic tuning capability through its strong electron-donating effect [1]. This enables rational design of turn-on or turn-off fluorescent probes for metal ion detection and environmental sensing applications.

Application
Selection Property
Validation Focus
Anesthetic endpoint studies
4-(Diethylamino)benzyl scaffold with ethanolamine derivatization handle
Endpoint-response interpretation; irritation liability context review
Cardiovascular model studies
Nitrogen-bridged amino alcohol architecture
Model-response endpoint review; scaffold activity retention validation
Nonlinear optical material research
4-(Diethylamino) electron-donating motif for push-pull chromophores
Optical limiting threshold; two-photon absorption characterization
Fluorescent sensor development
Substituent-controlled fluorescence quenching on aminoethanol backbone
Quantum yield modulation review; turn-on/turn-off probe behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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